1-Allyl-5-chloro-3-methyl-1H-pyrazol-4-amine
Overview
Description
1-Allyl-5-chloro-3-methyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family It is characterized by the presence of an allyl group, a chlorine atom, and a methyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-Allyl-5-chloro-3-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazol-4-amine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at a temperature of around 60-70°C. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Allyl-5-chloro-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Addition Reactions: The allyl group can participate in addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Allyl-5-chloro-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 1-Allyl-5-chloro-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
1-Allyl-5-chloro-3-methyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives such as 1-allyl-3-chloro-5-methyl-1H-pyrazol-4-amine and 1-methyl-5-amino-1H-pyrazole. These compounds share similar structural features but differ in the position and nature of substituents on the pyrazole ring.
Properties
IUPAC Name |
5-chloro-3-methyl-1-prop-2-enylpyrazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-3-4-11-7(8)6(9)5(2)10-11/h3H,1,4,9H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYOEDYDCVPGKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)Cl)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727392 | |
Record name | 5-Chloro-3-methyl-1-(prop-2-en-1-yl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882532-15-2 | |
Record name | 5-Chloro-3-methyl-1-(2-propen-1-yl)-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882532-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-methyl-1-(prop-2-en-1-yl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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